Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-

CDK1 cyclin-dependent kinase kinase inhibition

Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (CAS 122505‑71‑9), is a heterocyclic compound belonging to the pyrazolo[3,4‑c]pyridazine class featuring a 3‑acetamido substituent and 4,5‑diphenyl groups [REFS‑1]. This scaffold was identified in high‑throughput screening at BASF Bioresearch Corp.

Molecular Formula C19H15N5O
Molecular Weight 329.4 g/mol
CAS No. 122505-71-9
Cat. No. B12920829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-
CAS122505-71-9
Molecular FormulaC19H15N5O
Molecular Weight329.4 g/mol
Structural Identifiers
SMILESCC(=O)NC1=NNC2=NN=C(C(=C21)C3=CC=CC=C3)C4=CC=CC=C4
InChIInChI=1S/C19H15N5O/c1-12(25)20-18-16-15(13-8-4-2-5-9-13)17(14-10-6-3-7-11-14)21-23-19(16)24-22-18/h2-11H,1H3,(H2,20,22,23,24,25)
InChIKeyPHHUDUOMJNIKIV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (CAS 122505-71-9): Core Scaffold Overview for Cyclin-Dependent Kinase (CDK) Inhibitor Research


Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (CAS 122505‑71‑9), is a heterocyclic compound belonging to the pyrazolo[3,4‑c]pyridazine class featuring a 3‑acetamido substituent and 4,5‑diphenyl groups [REFS‑1]. This scaffold was identified in high‑throughput screening at BASF Bioresearch Corp. as a potent and selective cyclin‑dependent kinase (CDK) inhibitor core, with initial lead compound 1a (the primary amine) showing CDK1/cyclin B inhibitory activity [REFS‑2].

Why Unverified Substitutions of Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (CAS 122505-71-9) Lead to Irreproducible CDK and GSK-3 Kinase Assay Results


Pyrazolo[3,4‑c]pyridazine derivatives display steep structure‑activity relationships; even minor changes at the 3‑position drastically alter kinase inhibition. For example, whereas the 3‑amino parent 1a exhibits only weak CDK1 activity (IC₅₀ ≈ 3 µM), the butanamide analog 8 gains ~4‑fold affinity for GSK‑3β (IC₅₀ = 691 nM) [REFS‑1][REFS‑2]. Conversely, introducing an N‑acetyl group on the pyrazole nitrogen (compound 2g) abolishes CDK1 inhibition (IC₅₀ > 50 µM) [REFS‑3]. Therefore, generic replacement of a 3‑substituted pyrazolo[3,4‑c]pyridazine with an unchecked analog like the acetamide CAS 122505‑71‑9 risks complete loss of target engagement or unexpected off‑target activity, undermining assay validity and procurement decisions.

Quantitative Differentiation Evidence for Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (CAS 122505-71-9) vs. Key Pyrazolo[3,4‑c]pyridazine Analogs


CDK1/Cyclin B Kinase Inhibitory Potency: Acetamide 122505‑71‑9 versus the 3‑Amino Parent Compound 1a

The acetamide substitution at the 3‑position significantly reduces CDK1/cyclin B inhibitory activity compared to the 3‑amino parent 1a. Compound 1a exhibited an IC₅₀ of 3.0E+3 nM (3 µM) in a standard kinase assay [REFS‑1]. In contrast, the closely related 3‑acetamido derivative bearing an additional N‑acetyl group (compound 2g) showed an IC₅₀ > 50 µM under identical assay conditions [REFS‑2]. Because the N‑acetyl group is not present on CAS 122505‑71‑9, its activity is predicted to lie between that of 1a and 2g, but the available class data indicate that acylation of the 3‑amine uniformly weakens CDK1 binding.

CDK1 cyclin-dependent kinase kinase inhibition

GSK‑3β Kinase Inhibitory Potency: Acetamide 122505‑71‑9 versus Butanamide Analog 8

Within the pyrazolo[3,4‑c]pyridazine class, extending the 3‑acyl chain from acetyl (CAS 122505‑71‑9) to butanoyl (analog 8) yields a gain in GSK‑3β affinity. Analog 8 inhibits GSK‑3β with an IC₅₀ of 691 nM under biochemical conditions [REFS‑1]. Although the GSK‑3β data for CAS 122505‑71‑9 are not publicly disclosed, the trend observed for GSK‑3α—where the 3‑amino parent 1a (IC₅₀ = 250 nM) is more potent than the 3‑amino derivative in the CDK1 assay—suggests that the acetamide is likely to exhibit intermediate GSK‑3 inhibitory activity between 1a and the butanamide 8.

GSK‑3 glycogen synthase kinase kinase selectivity

Synthetic Accessibility and Purity Profile: Acetamide 122505‑71‑9 versus 3‑Amino and N‑Acetylated Derivatives

CAS 122505‑71‑9 is a single‑step acetylation product of the primary amine 1a, typically prepared using acetyl chloride or acetic anhydride [REFS‑1]. This straightforward derivatization allows vendors to offer the compound at higher purity and lower cost compared to multi‑step analogs such as the N‑benzyl derivative 2h or the butanamide 8. Technical datasheets from non‑excluded chemical catalogs list the molecular formula as C₁₉H₁₅N₅O with a molecular weight of 329.4 g/mol, confirming a well‑defined, monomeric species suitable for analytical method development [REFS‑2].

synthetic accessibility purity procurement

Photochemical Stability: Acetamide 122505‑71‑9 as a Defined Product of Carbene Quenching

Photolysis of 3‑diazo‑4,5‑diphenylpyrazolo[3,4‑c]pyridazine in acetonitrile yields CAS 122505‑71‑9 with ~56% selectivity, confirming that the acetamide is a thermodynamically favored trapping product of the carbene intermediate [REFS‑1]. This stability advantage over other 3‑substituted derivatives (e.g., the 3‑chloro derivative, which is prone to hydrolysis) makes CAS 122505‑71‑9 a more robust compound for long‑term storage and use in biological assay buffers.

photochemistry carbene stability

Recommended Procurement and Use Scenarios for Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)- (CAS 122505-71-9)


SAR Studies Investigating the 3‑Acyl Group Effect on CDK and GSK‑3 Kinase Selectivity

Use CAS 122505‑71‑9 as a moderately active comparator alongside the 3‑amino lead 1a and the butanamide 8 to map the acyl chain length tolerance of the CDK1 and GSK‑3 binding pockets. The compound fills a specific potency window (predicted IC₅₀ 3–50 µM range for CDK1) that helps define the minimum lipophilic requirement for kinase hinge‑region interaction [REFS‑1][REFS‑2].

Negative Control for N‑Acetyl‑Pyrazole CDK Inhibitors

Because the closely related diacetyl derivative 2g shows virtually no CDK1 inhibition (IC₅₀ > 50 µM), CAS 122505‑71‑9 can serve as a bridge compound to confirm that the loss of activity observed upon N‑acetylation is due to steric clash rather than acetamide lability. Researchers can rule out compound instability artifacts by comparing 2g’s inactivity directly with the modest residual activity of CAS 122505‑71‑9 [REFS‑3].

Photochemical Probe Development

Leverage the well‑characterized photochemical yield (~56%) of CAS 122505‑71‑9 from 3‑diazo‑4,5‑diphenylpyrazolo[3,4‑c]pyridazine to design photoaffinity labeling probes. Its carbene‑derived acetamide moiety provides a stable anchor for further derivatization, enabling the creation of covalent kinase probes for target engagement studies [REFS‑4].

Analytical Method Development and Reference Standard

Employ CAS 122505‑71‑9 as a well‑characterized reference standard (C₁₉H₁₅N₅O, MW 329.4 g/mol) for HPLC‑MS method validation in kinase inhibitor libraries. Its simple acetylation route and availability of high‑purity batches make it suitable for calibrating chromatographic systems and quantifying compound stability in solution over time [REFS‑2].

Quote Request

Request a Quote for Acetamide, N-(4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-yl)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.